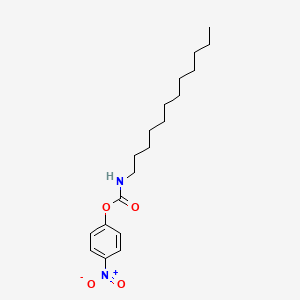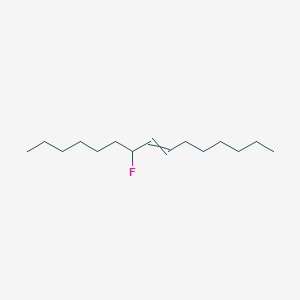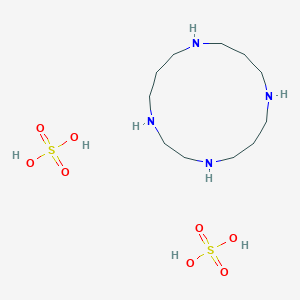![molecular formula C19H17NO B14272185 2-[(Pyren-1-YL)methoxy]ethan-1-amine CAS No. 138192-39-9](/img/structure/B14272185.png)
2-[(Pyren-1-YL)methoxy]ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Pyren-1-YL)methoxy]ethan-1-amine is an organic compound characterized by the presence of a pyrene moiety linked to an ethanamine group via a methoxy bridge. Pyrene, a polycyclic aromatic hydrocarbon, is known for its fluorescence properties, making this compound particularly interesting for various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(Pyren-1-YL)methoxy]ethan-1-amine typically involves the following steps:
Formation of Pyrene Methanol: Pyrene is reacted with formaldehyde in the presence of a base to form pyrene methanol.
Etherification: Pyrene methanol is then reacted with 2-chloroethanamine under basic conditions to form the desired product.
Industrial Production Methods: While specific industrial methods for this compound are not widely documented, the general approach would involve large-scale reactions using the above synthetic routes, optimized for yield and purity. Industrial production would also focus on ensuring the safety and environmental compliance of the processes.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the amine group to a primary amine or even further to an alkane.
Substitution: The methoxy group can be substituted under appropriate conditions, such as nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Strong nucleophiles like sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products:
Oxidation: Formation of pyrene imine derivatives.
Reduction: Formation of pyrene ethylamine.
Substitution: Various substituted pyrene derivatives depending on the nucleophile used.
Chemistry:
Fluorescence Probes: Due to its pyrene moiety, the compound is used in fluorescence spectroscopy for detecting various analytes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biomolecular Labeling: The compound can be used to label biomolecules for fluorescence imaging studies.
Medicine:
Drug Development: Potential use in the development of fluorescent markers for diagnostic purposes.
Industry:
Material Science: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic materials.
Mécanisme D'action
The compound exerts its effects primarily through its fluorescent properties. The pyrene moiety absorbs light and re-emits it at a different wavelength, which can be detected and measured. This fluorescence is often used to track molecular interactions and dynamics in various environments.
Molecular Targets and Pathways:
Fluorescent Labeling: Targets specific biomolecules, allowing for visualization and tracking.
Electronic Applications: Involves pathways related to electron transport and emission in materials science.
Comparaison Avec Des Composés Similaires
1-Pyrenemethanol: Similar structure but lacks the ethanamine group.
2-(Pyren-1-yl)ethanamine: Similar but lacks the methoxy bridge.
Uniqueness: 2-[(Pyren-1-YL)methoxy]ethan-1-amine is unique due to the combination of the pyrene moiety with both a methoxy and an ethanamine group, providing distinct chemical and physical properties, particularly in fluorescence applications.
This compound’s unique structure and properties make it a valuable tool in various scientific and industrial fields, offering versatility and functionality that similar compounds may not provide.
Propriétés
Numéro CAS |
138192-39-9 |
|---|---|
Formule moléculaire |
C19H17NO |
Poids moléculaire |
275.3 g/mol |
Nom IUPAC |
2-(pyren-1-ylmethoxy)ethanamine |
InChI |
InChI=1S/C19H17NO/c20-10-11-21-12-16-7-6-15-5-4-13-2-1-3-14-8-9-17(16)19(15)18(13)14/h1-9H,10-12,20H2 |
Clé InChI |
FYESTWXXIHJBQM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)COCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


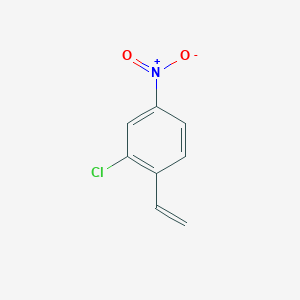
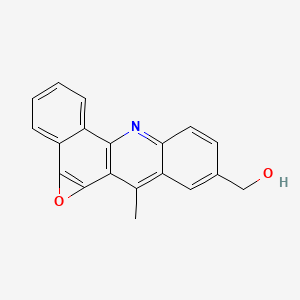
![2-Phenylimidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B14272120.png)
![6-[(1H-Pyrazol-1-yl)methyl]-2,2'-bipyridine](/img/structure/B14272131.png)
![3-[(2-Methylphenyl)methyl]oxepan-2-one](/img/structure/B14272134.png)

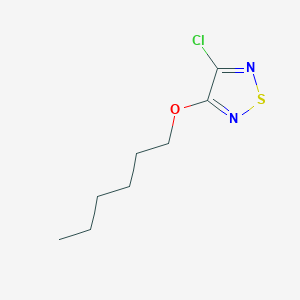
![2-{(E)-[(4-Methylphenyl)methylidene]amino}benzene-1-thiol](/img/structure/B14272157.png)
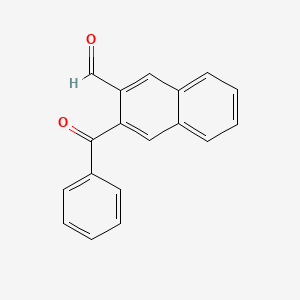

![[[(E)-4-(2-amino-4-oxo-3H-pteridin-6-yl)-2-hydroxy-3,4-bis(sulfanyl)but-3-enoxy]-hydroxyphosphoryl] [5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate](/img/structure/B14272181.png)
